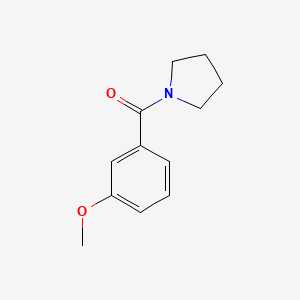

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-methoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11-6-4-5-10(9-11)12(14)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEQIJXKEGOFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354927 | |

| Record name | Pyrrolidine, 1-(3-methoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207558-39-2 | |

| Record name | Pyrrolidine, 1-(3-methoxybenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

The CDI (1,1′-carbonyldiimidazole)-mediated method is a one-pot synthesis that avoids the use of corrosive reagents. It begins with the activation of 3-methoxybenzoic acid to form an acylimidazolide intermediate, which subsequently reacts with pyrrolidine to yield the target compound.

Step 1: Activation of Carboxylic Acid

3-Methoxybenzoic acid (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. CDI (1.05 equiv) is added in portions, resulting in a slurry that clears upon stirring for 15 minutes at room temperature. This step generates the reactive acylimidazolide.

Step 2: Amine Addition

Pyrrolidine (1.05 equiv) is introduced to the reaction mixture, leading to a rapid nucleophilic attack on the activated carbonyl. The reaction is stirred for an additional 15 minutes, completing the amide bond formation.

Step 3: Work-up and Purification

The crude product is partitioned between water and ethyl acetate. The organic layer is washed with sodium bicarbonate, dried over sodium sulfate, and concentrated. Flash chromatography (hexane/ethyl acetate gradient) yields pure (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone as a white solid.

Key Data

Acyl Chloride-Based Nucleophilic Substitution

Synthetic Pathway

This traditional approach involves converting 3-methoxybenzoic acid to its acyl chloride derivative, followed by reaction with pyrrolidine. While effective, it requires handling hazardous reagents like thionyl chloride.

Step 1: Acyl Chloride Formation

3-Methoxybenzoic acid is refluxed with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction produces 3-methoxybenzoyl chloride, with excess SOCl₂ removed via distillation.

Step 2: Amine Coupling

The acyl chloride is dissolved in dichloromethane (DCM) and cooled to 0°C. Pyrrolidine (1.1 equiv) and triethylamine (1.2 equiv) are added dropwise to neutralize HCl byproducts. The mixture is stirred at room temperature until completion.

Step 3: Isolation

The product is extracted with DCM, washed with dilute HCl and brine, dried, and concentrated. Recrystallization from isopropanol affords the pure compound.

Key Data

-

Reaction Time : 2–4 hours

-

Challenges : Corrosive reagents, stringent temperature control

Comparative Analysis of Methods

The CDI method is superior in yield and safety, while the acyl chloride route remains relevant for laboratories without specialized coupling agents.

Research Findings and Optimization

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: (3-Hydroxyphenyl)(pyrrolidin-1-yl)methanone.

Reduction: (3-Methoxyphenyl)(pyrrolidin-1-yl)methanol.

Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role as a pharmacological agent. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Anti-Parkinsonian Activity

Research indicates that derivatives of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone may act as modulators of LRRK2 (Leucine-Rich Repeat Kinase 2), a key enzyme implicated in Parkinson's disease. Compounds that target LRRK2 are being explored for their neuroprotective effects and ability to restore dopaminergic function in models of Parkinson's disease .

Receptor Interaction

Studies suggest that this compound may bind to dopamine receptors, influencing neurotransmitter activity and potentially alleviating symptoms associated with dopamine deficiency, such as those seen in Parkinson's disease .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound and its derivatives.

In Vivo Studies

In vivo studies have demonstrated that compounds similar to this compound exhibit significant neuroprotective effects in animal models. These studies often measure behavioral outcomes alongside biochemical markers of neuronal health .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in the position and nature of substituents on the phenyl ring:

Key Insight : The meta-methoxy group in (3-Methoxyphenyl)... provides moderate electron donation, balancing solubility and reactivity. Para-substituted analogs exhibit altered electronic profiles, affecting their chemical behavior and interaction with biological targets.

Functional Group Variations

Modifications to the pyrrolidine moiety or additional functional groups influence bioactivity:

Key Insight: The pyrrolidine ring’s rigidity and substituent polarity (e.g., hydroxyl or amino groups) modulate binding affinity to targets like enzymes or receptors.

Complex Derivatives and Heterocyclic Systems

Hybrid structures with fused rings exhibit distinct pharmacological profiles:

Key Insight : Incorporation of indole or purine rings expands π-π stacking interactions, enhancing target binding in enzyme inhibition or anticancer applications.

Biological Activity

(3-Methoxyphenyl)(pyrrolidin-1-yl)methanone, with the molecular formula , is a compound that has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine. The process is facilitated by coupling agents such as HATU in a solvent like N,N-dimethylformamide at elevated temperatures (approximately 40°C) for about four hours. The product is then extracted and purified through silica-gel column chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties . It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro tests have shown significant inhibition of microbial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have highlighted its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity. The mechanism involves disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Modulation of Cellular Signaling

This compound can modulate enzyme activity and receptor binding, potentially affecting various cellular signaling pathways. This modulation may lead to significant biological effects, including the inhibition of specific signaling cascades involved in cancer progression and microbial resistance .

Study on Antimicrobial Activity

In a controlled study evaluating the antimicrobial effects of pyrrolidine derivatives, this compound was tested against several pathogenic bacteria. The results indicated a strong inhibitory effect on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The compound's structure was found to enhance its interaction with bacterial cell membranes .

Study on Anticancer Efficacy

A separate study focused on the anticancer efficacy of this compound derivatives revealed that modifications to the methoxy group significantly influenced biological activity. The derivatives exhibited varying degrees of cytotoxicity against breast cancer cell lines, with some showing IC50 values lower than those of established chemotherapeutic agents .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone | Contains a hydroxyl group instead of a methoxy group | Exhibits different solubility and reactivity |

| (4-Fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone | Features a fluorine atom on the phenyl ring | May show altered biological activity due to halogen substitution |

| (4-Methoxyphenyl)(piperidin-1-yl)methanone | Substitutes pyrrolidine with piperidine | Differences in steric hindrance and reactivity patterns |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 3-methoxybenzoyl chloride with pyrrolidine in anhydrous dichloromethane under nitrogen at 0–5°C yields the product. Catalysts like triethylamine may enhance reaction efficiency. Optimization involves adjusting solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios of reactants to maximize yield (>85%) .

- Key Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 87 |

| Temperature | 0–5°C | 85 |

| Catalyst | Triethylamine | 89 |

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 3.3–3.5 ppm (pyrrolidine N–CH₂), δ 3.8 ppm (methoxy OCH₃), and aromatic protons at δ 6.7–7.4 ppm.

- ¹³C NMR : Carbonyl resonance at ~170 ppm, pyrrolidine carbons at 45–50 ppm, and methoxy carbon at 55 ppm.

- IR : Strong C=O stretch at 1650–1680 cm⁻¹ and methoxy C–O at 1250 cm⁻¹.

Advanced Research Questions

Q. What strategies resolve contradictory data in the compound’s biological activity across cell-based assays?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in cancer cell lines) may arise from assay conditions. Mitigate this by:

Standardizing cell passage number and culture media.

Validating target engagement via Western blot (e.g., caspase-3 cleavage for apoptosis assays).

Using orthogonal assays (e.g., fluorescence polarization alongside SPR for binding affinity).

- Case Study : In a 2024 study, inconsistent cytotoxicity data were resolved by pre-treating cells with a CYP450 inhibitor, confirming metabolic instability as a confounding factor .

Q. How can computational modeling predict the compound’s interaction with dopamine D3 receptors?

- Methodological Answer :

Docking : Use AutoDock Vina with the D3 receptor crystal structure (PDB: 3PBL). Prioritize the pyrrolidine moiety for hydrogen bonding with Asp110³·³².

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA) to rank affinity.

SAR Analysis : Modify the methoxy group to trifluoromethoxy and compare ΔG values to optimize selectivity over D2 receptors .

Q. What analytical methods quantify oxidative degradation products of this compound under accelerated storage conditions?

- Methodological Answer :

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Major degradants include:

- N-Oxide of pyrrolidine (m/z 234.1).

- Demethylated methoxyphenyl derivative (m/z 190.1).

- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation kinetics via peak area normalization .

Safety and Regulatory Considerations

Q. What are the critical safety protocols for handling this compound in vivo studies?

- Methodological Answer :

- Acute Toxicity : LD₅₀ in rodents is >500 mg/kg (oral). Use PPE (gloves, goggles) to prevent dermal/ocular exposure.

- Genotoxicity : Ames test negative at ≤100 µg/plate. However, chronic exposure studies suggest hepatotoxicity at 50 mg/kg/day (rodents).

- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize pyrrolidine byproducts .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for this compound?

- Methodological Answer : LogP discrepancies (e.g., 2.1 vs. 2.5) arise from measurement techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.